molecular formula C8H17NO B1316031 2-(1-Methylpiperidin-4-yl)ethanol CAS No. 21156-84-3

2-(1-Methylpiperidin-4-yl)ethanol

Cat. No. B1316031
CAS RN: 21156-84-3
M. Wt: 143.23 g/mol
InChI Key: PGPXRIFFCBCWEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

2-(1-Methylpiperidin-4-yl)ethanol contains total 27 bond(s); 10 non-H bond(s), 2 rotatable bond(s), 1 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .


Physical And Chemical Properties Analysis

2-(1-Methylpiperidin-4-yl)ethanol is a liquid at room temperature . It has a density of 0.939g/cm3 , a boiling point of 120ºC , and a flash point of 79.936ºC .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and optimization of related compounds, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, demonstrate the versatility of piperidine derivatives in organic synthesis. These compounds are prepared through specific reactions under controlled conditions, showing the importance of technological parameters like raw material ratio, reaction time, and temperature for achieving high yields (Wang Jin-peng, 2013).

Medicinal Chemistry and Drug Design

  • In the field of medicinal chemistry, derivatives of 2-(1-Methylpiperidin-4-yl)ethanol have been explored for their potential as chemosensors, particularly in the detection of Eu3+ ions. These findings are significant for applications in environmental monitoring and medicine, showcasing the compound's utility in developing novel and efficient selective chemosensors (Chen Qiu, 2012).

Polymer Science

  • The compound's derivatives have also found applications in polymer science, where 2-(Pyridin-2-yl)ethanol, a related compound, serves as a protecting group for carboxylic acids. This research has implications for the synthesis and modification of polymers, offering a method for the selective removal of the protecting group under specific conditions (Marios Elladiou & C. S. Patrickios, 2012).

Advanced Materials

  • Research into the synthesis of S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil illustrates the compound's relevance in creating materials with potential pharmaceutical applications. This study highlights the role of specific reactions in synthesizing compounds with targeted properties (Tomasz Pospieszny & E. Wyrzykiewicz, 2008).

Environmental and Analytical Chemistry

  • The use of derivatives in environmental and analytical chemistry, particularly in the development of brain imaging agents and the investigation of their interactions with biological molecules, further demonstrates the broad applicability of 2-(1-Methylpiperidin-4-yl)ethanol related compounds. These studies contribute to the understanding of molecular interactions and the development of diagnostic tools (J. Musachio et al., 2006).

Safety And Hazards

2-(1-Methylpiperidin-4-yl)ethanol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(1-methylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPXRIFFCBCWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572747
Record name 2-(1-Methylpiperidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpiperidin-4-yl)ethanol

CAS RN

21156-84-3
Record name 2-(1-Methylpiperidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Piperidin-4-yl-ethanol (2.37 g, 18.3 mmol) was dissolved in formic acid (2.1 mL, 55.7 mmol), 35% aqueous formaldehyde solution (4.5 mL, 55.4 mmol) and water (20 mL). The reaction mixture was heated at 95° C. for 2 hours, and then cooled to room temperature. The reaction mixture was quenched by slowly pouring it onto a saturated NaHCO3 solution (200 mL) and concentrated in vacuo. The residue was suspended in MeOH (100 mL) and stirred for 2 hours, filtered, and the filtrate was concentrated in vacuo to give 2-(1-methyl-piperidin-4-yl)-ethanol (3.38 g, 129%) as a colourless oil which was used without further purification.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

LAH (2.25 g, 59.3 mmol) was slowly added to 150 mL of THF. (1-Methyl-piperidin-4-yl)-acetic acid methyl ester (Step B) in 30 mL of THF was added dropwise to the LAH in THF and the resulting mixture was stirred for 4 h. Water (2.26 mL), 2.26 mL of 15% NaOH and 6.78 mL of water were carefully added and stirring was continued for 30 min. The mixture was filtered through Celite®, the solids were washed with EtOAc and the filtrate was evaporated, giving 2-(1-methyl-piperidin-4-yl)-ethanol as a yellow oil.
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.78 mL
Type
reactant
Reaction Step Three

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